Molybdenum-platinum (1/3) is a bimetallic compound that combines molybdenum and platinum in a specific stoichiometric ratio. This compound is of significant interest in various scientific fields, particularly in catalysis and materials science. The unique properties of molybdenum and platinum, such as their catalytic activity and stability, make this compound valuable for numerous applications.
Molybdenum-platinum compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and hydrothermal techniques. Research has shown that the combination of molybdenum with platinum enhances the catalytic performance of materials like molybdenum sulfide when modified with platinum nanoparticles .
The synthesis of molybdenum-platinum (1/3) can be achieved through several methods:
For example, in one study, molybdenum sulfide was modified with platinum nanoparticles using a hydrothermal method. This involved preparing a substrate and depositing platinum onto it, which significantly enhanced its catalytic properties for hydrogen evolution reactions . The successful incorporation of platinum was confirmed through structural characterization techniques such as transmission electron microscopy.
Molybdenum-platinum (1/3) exhibits a unique molecular structure that can be characterized by its bonding arrangement and coordination environment. The bimetallic nature allows for distinct interactions between the molybdenum and platinum atoms.
Crystallographic studies have shown that these compounds can form various structural motifs depending on the synthesis conditions. For instance, X-ray diffraction analysis can reveal information about the lattice parameters and symmetry of the crystalline phases present in molybdenum-platinum systems .
Molybdenum-platinum (1/3) participates in several chemical reactions, particularly in catalysis. It has been observed to catalyze reactions such as hydrogenation and oxidation processes effectively.
The reactivity of molybdenum-platinum compounds can be attributed to the electronic properties imparted by the combination of both metals. For instance, studies have indicated that these compounds can facilitate the conversion of hydrocarbons through mechanisms involving metal-support interactions .
The mechanism by which molybdenum-platinum (1/3) exerts its catalytic effects typically involves several steps:
Kinetic studies often provide insight into these steps, revealing how changes in temperature or pressure affect reaction rates when using molybdenum-platinum catalysts .
Molybdenum-platinum (1/3) displays several notable physical properties:
Chemically, this compound is relatively stable but can undergo oxidation under certain conditions. Its catalytic properties make it highly reactive towards various organic substrates.
Relevant data from studies indicate that modifications with other elements or compounds can further enhance its stability and reactivity .
Molybdenum-platinum (1/3) has several scientific uses:
Hydrothermal synthesis offers a scalable, low-temperature route for assembling Mo–Pt (1:3 atomic ratio) nanocomposites with precise stoichiometric control. This method leverages aqueous or organic solvents in pressurized autoclaves at 120–250°C to facilitate the co-reduction of molybdenum precursors (e.g., ammonium heptamolybdate) and platinum salts (e.g., H₂PtCl₆). The confined environment enables in situ nucleation of Mo–Pt intermetallic clusters through redox reactions, where Mo⁶⁺ acts as a reducing agent for Pt⁴⁺ ions. As documented for analogous bimetallic selenide systems, the crystallinity and morphology of the resulting nanocomposites depend critically on reaction time, temperature, and pH [3]. Extended durations (12–48 hours) yield highly crystalline phases, while acidic conditions (pH 3–5) promote anisotropic growth of nanoclusters. Functional organic additives (e.g., polyvinylpyrrolidone) direct the assembly of core–shell Pt@MoO₃ structures, where Mo atoms occupy interstitial sites within the Pt lattice (1:3 ratio), enhancing electronic coupling. This method achieves particle sizes of 5–20 nm with 90% stoichiometric accuracy (±2 at%), as verified by EDS mapping [3] [6].
Table 1: Hydrothermal Synthesis Parameters for Mo–Pt (1:3) Nanocomposites
Parameter | Range | Impact on Structure |
---|---|---|
Temperature | 120–250°C | >200°C: Enhanced crystallinity |
pH | 3.0–8.0 | Acidic: Anisotropic growth |
Reaction time | 12–48 h | >24 h: Phase-pure intermetallics |
Precursor ratio (Mo:Pt) | 1:3 | Deviation: Pt-rich/Mo-rich impurities |
Additives | PVP, CTAB | Morphology control (spheres/belts) |
Magnetron sputtering enables atomically precise deposition of Mo–Pt (1:3) thin films with tailored interfacial properties. Utilizing separate Mo and Pt targets (99.995% purity), co-sputtering under Ar plasma (0.5–3.0 Pa) achieves compositional homogeneity via power modulation. Pt cathodes typically operate at 80–100 W, while Mo requires 120–150 W to compensate for its lower sputtering yield. Substrate heating (300–600°C) during deposition promotes interdiffusion, forming MoPt₃ intermetallic phases with face-centered cubic (fcc) symmetry, confirmed by XRD (2θ = 40.5°, 47.2°, 69.5°) [4]. Physical vapor deposition (PVD) variants, like pulsed laser deposition, generate high-purity Mo–Pt nanocomposites with minimal oxygen contamination (<0.3 at%), crucial for catalytic applications. Substrate selection dictates adhesion: Si wafers yield (111)-textured films, while polycrystalline alumina induces random orientation. Post-annealing (700°C, H₂/Ar) eliminates lattice defects, lowering electrical resistivity to 25 μΩ·cm (cf. 22 μΩ·cm for pure Pt) [4].
Carbonization transforms Mo–Pt (1:3) precursors into carbide-supported catalysts (MoPt₃–MoCₓ) with enhanced stability for electrochemical applications. Pre-synthesized Mo–Pt nanoparticles are impregnated onto carbon matrices (e.g., Vulcan XC-72) and annealed at 800–900°C under inert gas (Ar/CH₄). During pyrolysis, organic ligands decompose, facilitating Mo–C bond formation while preserving the Pt lattice integrity. Extended annealing (>2 hours) converts surface Mo atoms to β-Mo₂C, creating conductive interfaces that accelerate charge transfer in electrocatalysis. XPS analyses confirm carbide formation via Mo 3d peaks at 228.2 eV (Mo–C) and 232.8 eV (Mo–Pt), alongside a suppressed Pt 4f shift (+0.3 eV versus pure Pt), indicating electron donation from Mo to Pt [7]. This synergy reduces hydrogen adsorption energy barriers by 0.15 eV, boosting hydrogen evolution reaction (HER) activity.
Atomic doping incorporates Mo into Pt lattices via wet-chemical or solid-state routes, creating substitutional defects that optimize catalytic functionality. In solution-phase synthesis, H₂PtCl₆ and (NH₄)₆Mo₇O₂₄ are co-reduced by NaBH₄ at 80°C, where Mo atoms occupy ~5% of Pt fcc lattice sites, as determined by Rietveld refinement. EXAFS data reveal shortened Mo–Pt bonds (2.68 Å vs. Pt–Pt 2.77 Å), inducing compressive strain that downshifts the Pt d-band center by 0.4 eV. This electronic modulation weakens oxygen adsorption energies, enhancing oxygen reduction reaction (ORR) kinetics [5]. Alternatively, high-temperature alloying (1000°C, H₂) of Pt and Mo powders yields bulk MoPt₃ intermetallics, but excess Mo (>25 at%) triggers phase segregation into Pt-rich and MoO₃ domains. Ligand-assisted methods, inspired by molecular cluster syntheses, utilize nitrogen-donor scaffolds (e.g., TREN-based ligands) to anchor Mo–Pt units, ensuring atomic dispersion [5].
Table 2: Doping Methods and Structural Outcomes in Mo–Pt (1:3) Systems
Method | Conditions | Mo Incorporation | Dominant Phase |
---|---|---|---|
Wet-chemical reduction | 80°C, NaBH₄, N₂ atmosphere | 4–6 at% | Pt(Mo) solid solution |
High-temperature alloying | 1000°C, H₂/Ar, 5 h | Up to 25 at% | MoPt₃ intermetallic |
Ligand-assisted anchoring | RT, THF, [DPPN₃N] ligand | Atomic dispersion | Molecular clusters |
Support materials critically determine the dispersion, stability, and electronic properties of Mo–Pt (1:3) nanocomposites. γ-Alumina (γ-Al₂O₃), with its high surface area (200–300 m²/g), anchors Mo–Pt nanoparticles via strong metal-support interactions (SMSI). Incipient wetness impregnation of H₂PtCl₆ and (NH₄)₆Mo₇O₂₄ onto γ-Al₂O₃, followed by calcination (500°C) and H₂ reduction (300°C), yields 2–4 nm particles. Acidic surface sites on alumina facilitate MoOₓ deposition, which templates Pt nucleation, ensuring uniform Mo:Pt stoichiometry [1]. Conversely, TiO₂ nanotubes (TiO₂-NT), synthesized by anodization, provide a conductive 1D scaffold that enhances charge transfer in electrocatalysis. Mo–Pt deposition onto TiO₂-NT via photodeposition leverages TiO₂’s UV-excited electrons to reduce Pt⁴⁺ and Mo⁶⁺ ions, forming epitaxial Mo–Pt interfaces. XPS reveals Ti³⁺ defects in TiO₂-NT donate electrons to Pt, increasing its electron density by 12%, while Mo atoms bridge Pt and Ti sites, minimizing interfacial resistance [7] [1].
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